Sodium alpha-aminotoluene-4-sulphonamidate
Description
Contextualization of Aminotoluene Sulphonamides within Organic Synthesis
Aminotoluene sulphonamides are a specific subgroup of sulphonamides that feature an aminotoluene moiety. In the context of organic synthesis, these compounds are typically prepared through the reaction of a toluenesulfonyl chloride with an appropriate amine. iosrjournals.org This straightforward synthetic route allows for the introduction of the toluenesulfonyl group, often referred to as a "tosyl" group, into a molecule. The tosyl group is a good leaving group, making these compounds useful intermediates in a variety of nucleophilic substitution reactions.
The synthesis of aminotoluene sulphonamides can be achieved under relatively mild conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The versatility of this reaction allows for the creation of a diverse library of substituted aminotoluene sulphonamides by varying the starting amine.
While specific research on the synthesis of Sodium alpha-aminotoluene-4-sulphonamidate is not extensively detailed in publicly available literature, its synthesis can be inferred from general methods for preparing similar compounds. The likely synthetic pathway would involve the reaction of 4-methylbenzenesulfonyl chloride with benzylamine (B48309), followed by deprotonation with a sodium base to form the sodium salt.
General Synthetic Scheme for Aminotoluene Sulphonamides
p-Toluenesulfonyl chloride + Benzylamine → α-Aminotoluene-4-sulphonamide + HCl
α-Aminotoluene-4-sulphonamide + NaOH → Sodium α-aminotoluene-4-sulphonamidate + H₂O
Historical and Contemporary Significance in Specialized Chemical Fields
The historical significance of sulphonamides is deeply rooted in the discovery of Prontosil, the first commercially available antibacterial agent. openaccesspub.orghuvepharma.com This discovery, which earned Gerhard Domagk the 1939 Nobel Prize in Physiology or Medicine, opened the door to the era of antimicrobial chemotherapy. openaccesspub.org Early research focused on modifying the basic sulphonamide structure to improve efficacy and reduce toxicity.
In contemporary chemical research, the significance of aminotoluene sulphonamides extends beyond their antibacterial origins. The sulphonamide functional group is a key feature in a variety of pharmacologically active compounds. nih.gov For instance, certain sulphonamide derivatives have been investigated for their potential as anticancer, and anti-inflammatory agents. iosrjournals.org
Furthermore, aminotoluene sulphonamides and their derivatives have found applications in materials science and catalysis. The rigid structure and potential for hydrogen bonding in these molecules make them interesting candidates for the development of new polymers and coordination complexes. In the field of catalysis, sulphonamide-based ligands have been utilized in various transition metal-catalyzed reactions. researchgate.net The specific applications of this compound in these specialized fields are not well-documented, but its structural motifs suggest potential for similar utility.
Chemical and Physical Properties
While detailed experimental data for this compound is scarce in peer-reviewed literature, its basic chemical properties can be found in chemical supplier databases.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NNaO₂S | |
| Molecular Weight | 209.22 g/mol | |
| Synonyms | Sodium N-benzyl-4-methylbenzenesulfonamide |
Research Findings
Specific research findings on this compound are limited. However, studies on analogous aminotoluene sulphonamide derivatives provide insights into the expected chemical behavior and potential areas of investigation for this compound. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their biological activities or material properties. The synthesis of para-toluene sulphonamide derivatives from amino acids, for example, has been explored to create compounds with potential antibacterial properties. iosrjournals.org
Structure
3D Structure of Parent
Properties
CAS No. |
60758-21-6 |
|---|---|
Molecular Formula |
C7H10N2NaO2S |
Molecular Weight |
209.22 g/mol |
InChI |
InChI=1S/C7H10N2O2S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11); |
InChI Key |
PPPMLTQGTDMRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N.[Na] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation
Strategies for the Preparation of Sodium alpha-aminotoluene-4-sulphonamidate and its Precursors
The preparation of the target compound fundamentally relies on the formation of a sulfonamide bond between a derivative of toluene (B28343) and an amino compound. The classical and most common approach involves the reaction of p-toluenesulfonyl chloride with benzylamine (B48309). wikipedia.orgresearchgate.netiosrjournals.org The resulting N-benzyl-p-toluenesulfonamide can then be converted to its sodium salt.
A critical step in synthesizing the necessary precursor, p-toluenesulfonyl chloride, is the sulfonation of toluene. This reaction is a classic example of electrophilic aromatic substitution. wikipedia.org The methyl group of toluene is an ortho, para-directing activator, meaning it directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to the methyl group.
To achieve the desired para-substitution, reaction conditions can be manipulated. The sulfonation of aromatic compounds is notably reversible. wikipedia.orgchemistrysteps.com The ortho-substituted product is often formed faster (kinetic control), but the para-substituted product is thermodynamically more stable due to reduced steric hindrance. By allowing the reaction to proceed at a higher temperature or for a longer duration, the reaction can reach thermodynamic equilibrium, favoring the formation of the para isomer, p-toluenesulfonic acid, which is then converted to the sulfonyl chloride. wikipedia.org
Alternative strategies for regioselective synthesis include using blocking groups to temporarily occupy the ortho positions, forcing substitution at the para position, although this adds extra steps to the synthetic sequence.
The formation of the sulfonamide bond from p-toluenesulfonyl chloride and an amine is a widely studied reaction, with significant research focused on optimizing conditions to maximize yield and purity while minimizing reaction times. tandfonline.comresearchgate.net Key parameters for optimization include the choice of base, solvent, and temperature. A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. wikipedia.org
Recent studies have employed response surface methodology (RSM) to systematically optimize reaction conditions. For instance, a study on sulfonamide synthesis identified that using 0.5 equivalents of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as the base at a temperature of 0–5°C could lead to excellent yields in as little as 1–8 minutes. tandfonline.com
Table 1: Optimization of Base and Temperature in Sulfonamide Synthesis
| Base | Equivalents | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| LiOH·H₂O | 0.5 | 0–5 | 1–8 | Excellent | tandfonline.com |
| Pyridine | 1.0–2.0 | Room Temp | Several hours | Good–Excellent | wikipedia.org |
| Na₂CO₃ | 2.1 | -5 to Room Temp | 4 hours | 70–98 | iosrjournals.org |
The solvent system also plays a crucial role. While traditional methods often use chlorinated solvents like dichloromethane, modern approaches favor more environmentally benign systems like ethanol:water mixtures or even carrying out the reaction in water alone. tandfonline.comrsc.org
Mechanistic Investigations of Key Bond-Forming Reactions
Understanding the mechanisms of the core reactions—amide formation and aromatic substitution—is essential for rational process design and optimization.
The formation of the sulfonamide link is typically understood as a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. youtube.com The mechanism is analogous to nucleophilic acyl substitution.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (e.g., benzylamine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Intermediate Formation: This attack leads to a transient intermediate.
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled.
Deprotonation: A base removes a proton from the nitrogen atom, yielding the neutral sulfonamide and neutralizing the generated acid. youtube.com
While this is the classical pathway, other mechanisms have been proposed under different conditions. For instance, electrochemical methods may involve the generation of aminium radical intermediates that react with disulfide species. acs.org
The sulfonation of toluene to form the p-toluenesulfonic acid precursor proceeds via an electrophilic aromatic substitution (EAS) mechanism. chemistrysteps.commasterorganicchemistry.comchemguide.co.uk
Electrophile Generation: The actual electrophile is sulfur trioxide (SO₃). In concentrated sulfuric acid, SO₃ is present due to the acid's dissociation. In fuming sulfuric acid (a solution of SO₃ in H₂SO₄), its concentration is much higher, leading to a faster reaction. chemguide.co.uk The SO₃ molecule is highly electrophilic due to the positive charge on the sulfur atom. chemguide.co.ukjove.com
Formation of the Sigma Complex: The π-electron system of the toluene ring attacks the sulfur trioxide electrophile. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.com
Deprotonation and Re-aromatization: A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom bearing the new C-S bond. This restores the aromatic π-system and forms the sulfonic acid product. chemistrysteps.comjove.com
Green Chemistry Principles in the Synthesis of Related Sulphonamides
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies for sulfonamide synthesis. tandfonline.com These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Solvent-Free and Aqueous Media: Researchers have developed methods that proceed in water, omitting the need for volatile organic solvents. rsc.org Another approach is mechanochemistry, where solid reactants are milled together in a ball mill, eliminating the need for any solvent. rsc.org
Catalysis: The use of efficient and recyclable catalysts can improve the sustainability of the process. This includes heterogeneous catalysts that can be easily separated from the reaction mixture and reused. acs.org
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product is a core green chemistry principle. Direct C-H amidation or coupling reactions that avoid the pre-functionalization step of creating a sulfonyl chloride can improve atom economy. organic-chemistry.org
Alternative Energy Sources: The use of microwave irradiation or electrochemistry can often reduce reaction times and energy consumption compared to conventional heating. chemistryworld.comorganic-chemistry.org
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides
| Parameter | Traditional Method | Green Alternative | Reference |
|---|---|---|---|
| Solvent | Dichloromethane, Pyridine | Water, Ethanol/Water, or Solvent-free (Mechanochemistry) | rsc.orgrsc.org |
| Base | Excess organic base (e.g., Pyridine) | Catalytic amounts or recyclable bases | researchgate.nettandfonline.com |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Electrochemical potential | chemistryworld.comorganic-chemistry.org |
| Starting Materials | Sulfonyl chlorides | Direct coupling of thiols/sulfonic acids and amines | acs.orgrsc.org |
By applying these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally responsible.
Sophisticated Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
No publicly available high-resolution NMR data for Sodium alpha-aminotoluene-4-sulphonamidate could be located. This includes proton (¹H) and carbon-¹³ (¹³C) NMR spectra, as well as advanced 2D NMR techniques like COSY, HSQC, and HMBC, which are essential for the complete assignment of a molecule's chemical structure.
Elucidation of Proton and Carbon Resonance Patterns
A detailed description of the proton and carbon resonance patterns is not possible without experimental NMR data.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Information regarding the connectivity of atoms within the this compound molecule, which would be determined through 2D NMR experiments, is unavailable.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Specific mass spectrometry data for this compound is not present in the reviewed literature.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Without HRMS data, the precise elemental composition of this compound cannot be confirmed.
Tandem Mass Spectrometry (MS/MS) for Structural Information
The fragmentation patterns of this compound, which would provide valuable structural information, are unknown due to the absence of MS/MS data.
X-ray Crystallography for Definitive Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. This technique is the primary method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov The synthesis and characterization of other sulphonate salts have been reported, but this information is not transferable. researchgate.net
Crystal Packing and Intermolecular Interactions
The solid-state architecture of sulphonamides, including the sodium salt of α-aminotoluene-4-sulphonamide (mafenide), is predominantly governed by a network of robust intermolecular interactions. The crystal packing is a result of a delicate balance between hydrogen bonding, π–π stacking, and other weaker van der Waals forces. The primary driving forces for the supramolecular assembly in these crystals are strong intermolecular hydrogen bonds.
In the crystalline lattice of compounds structurally similar to mafenide, molecules are typically held together by these interactions. The sulphonamide group (-SO₂NH₂) and the primary amine group (-CH₂NH₂) are key players in forming an extensive hydrogen bond network. The hydrogen atoms of the sulphonamide and the aminomethyl group act as hydrogen bond donors, while the oxygen atoms of the sulphonamide group and the nitrogen atom of the amine group can serve as acceptors.
A prevalent hydrogen-bonding pattern observed in related sulphonamide crystal structures involves the formation of chains or dimers. For instance, the amino protons of the sulphonamide group often show a preference for bonding to the sulfonyl oxygens, which can lead to the formation of chain motifs. The aminomethyl group introduces further possibilities for hydrogen bonding, potentially linking these primary chains into a three-dimensional network.
Table 1: Potential Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Sulphonamide N-H | Sulphonamide S=O | Formation of chains and dimers |
| Hydrogen Bond | Amine N-H | Sulphonamide S=O | Cross-linking of primary motifs |
| Hydrogen Bond | Amine N-H | Amine N | Inter-molecular linkage |
| π–π Stacking | Benzene (B151609) Ring | Benzene Ring | Stabilization through aromatic interactions |
Conformational Analysis in the Crystalline State
In the solid state, the observed conformation is often one that represents a low-energy state, which is further stabilized by favorable intermolecular interactions within the crystal scispace.comnih.gov. For many benzenesulfonamide derivatives, a common conformational feature is the orientation of the sulphonamide group relative to the benzene ring. Studies on related compounds have shown that the amino group of the sulphonamide often lies perpendicular to the plane of the aromatic ring nih.gov.
The conformation is also heavily influenced by the need to form efficient hydrogen bonding networks in the crystal. The orientation of the aminomethyl and sulphonamide groups will be such that it maximizes these stabilizing interactions. This can sometimes lead to the adoption of a conformation in the crystal that is slightly higher in energy than the gas-phase global minimum, with the energetic cost being offset by the lattice energy gained from strong intermolecular bonds scispace.comnih.gov. Therefore, the solid-state conformation of this compound is a direct consequence of the optimization of its supramolecular assembly.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups present in a molecule and probing its structural characteristics. The resulting spectra offer a unique molecular fingerprint based on the vibrational modes of the chemical bonds.
Characteristic Absorption Frequencies of Sulphonamide and Amine Moieties
The infrared and Raman spectra of this compound are dominated by the characteristic vibrations of its primary functional groups: the sulphonamide (-SO₂NH₂) and the aminomethyl (-CH₂NH₂) moieties, as well as the vibrations of the p-substituted benzene ring.
The sulphonamide group gives rise to several distinct and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration of the sulphonamide group is also a key diagnostic peak, generally observed in the 3400–3200 cm⁻¹ range. Intermolecular hydrogen bonding in the solid state can cause this band to broaden and shift to lower frequencies nih.gov.
The aminomethyl group also presents characteristic vibrational frequencies. The N-H stretching vibrations of the primary amine usually appear as two bands in the 3500–3300 cm⁻¹ region. The CH₂ group exhibits symmetric and asymmetric stretching vibrations typically found between 2950 and 2850 cm⁻¹. Bending vibrations (scissoring) for both the NH₂ and CH₂ groups are expected in the 1650–1580 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for Functional Moieties
| Functional Group | Vibrational Mode | Typical Infrared (IR) Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Sulphonamide (SO₂) | Asymmetric Stretch | 1370 - 1330 (Strong) | 1370 - 1330 (Weak-Medium) |
| Sulphonamide (SO₂) | Symmetric Stretch | 1180 - 1160 (Strong) | 1180 - 1160 (Strong) |
| Sulphonamide (N-H) | Stretch | 3400 - 3200 (Medium) | 3400 - 3200 (Medium) |
| Sulphonamide (S-N) | Stretch | 940 - 900 (Medium) | 940 - 900 (Medium) |
| Amine (N-H) | Stretch | 3500 - 3300 (Medium, often two bands) | 3500 - 3300 (Medium) |
| Amine (NH₂) | Scissoring (Bend) | 1650 - 1580 (Medium-Strong) | 1650 - 1580 (Weak) |
| Methylene (CH₂) | Asymmetric Stretch | ~2925 (Medium) | ~2925 (Medium-Strong) |
| Methylene (CH₂) | Symmetric Stretch | ~2855 (Medium) | ~2855 (Medium-Strong) |
| Aromatic Ring (C=C) | Stretch | 1600 - 1450 (Medium-Weak) | 1600 - 1450 (Strong) |
Analysis of Vibrational Modes in Relation to Molecular Structure
Each absorption band in the IR and Raman spectra corresponds to a specific normal mode of vibration, which involves the collective movement of atoms in the molecule. The analysis of these modes provides detailed insights into the molecular structure and bonding.
The high-frequency region of the spectra (above 2800 cm⁻¹) is dominated by the stretching vibrations of C-H and N-H bonds. The positions of the N-H stretching bands are particularly sensitive to hydrogen bonding. In the solid state, the presence of strong intermolecular hydrogen bonds involving the sulphonamide and amine protons would be evidenced by a shift of these bands to lower wavenumbers and an increase in their bandwidth compared to a solution or gas-phase spectrum nih.gov.
The "fingerprint" region (below 1500 cm⁻¹) contains a wealth of structural information, including the stretching vibrations of the S=O, S-N, and C-S bonds, as well as various bending and deformation modes of the entire molecule. The strong S=O stretching bands are characteristic and confirm the presence of the sulphonyl group. The C-S stretching vibration is typically found in the 800-700 cm⁻¹ range.
The vibrational modes of the p-substituted benzene ring also provide structural confirmation. Characteristic bands for p-disubstitution are expected, particularly strong C-H out-of-plane bending vibrations in the 860-800 cm⁻¹ region of the IR spectrum. The in-plane ring stretching vibrations, appearing around 1600 and 1500 cm⁻¹, are often strong in the Raman spectrum and are indicative of the aromatic system spectroscopyonline.com. The collective analysis of these vibrational modes allows for a comprehensive structural confirmation of the this compound molecule.
Chemical Reactivity and Derivatization Studies
Investigation of Acid-Base Properties and their Influence on Reactivity
The structure of Sodium alpha-aminotoluene-4-sulphonamidate contains both a primary amino group (-NH2) and a sulphonamidate group (-SO2NNa-), which are expected to exhibit basic and acidic properties, respectively. However, specific experimental data to quantify these characteristics are not available in the reviewed literature.
Determination of pKa Values for Acidic and Basic Centers
No specific pKa values for the amino group or the sulphonamidate nitrogen of this compound have been reported in the public domain. In related, but different, sulfonamide structures, the sulfonamide nitrogen can exhibit acidic properties. The pKa of a sulfonamide nitrogen is influenced by the substituents on the sulfur and nitrogen atoms. For the primary amino group, its basicity would be a critical factor in its nucleophilic reactivity. Without empirical data, any discussion of pKa values would be purely speculative.
Protonation and Deprotonation Equilibria
The protonation and deprotonation equilibria of this compound are intrinsically linked to the pKa values of its functional groups. The amino group can be protonated to form an ammonium (B1175870) cation, while the sulphonamidate is the deprotonated form of the corresponding sulfonamide. The equilibrium position for these reactions is dependent on the pH of the solution. However, without known pKa values, a quantitative description of these equilibria is not possible.
Exploration of Electrophilic and Nucleophilic Reaction Pathways
The chemical structure of this compound suggests the potential for both electrophilic and nucleophilic reactions.
Reactivity at the Amino Group and the Sulphonamidate Nitrogen
The primary amino group, with its lone pair of electrons, is expected to be nucleophilic. It could potentially react with various electrophiles. For instance, in a related compound, sulfanilamide, the amino group attached to the benzene (B151609) ring is reactive toward alkylation and acylation. researchgate.net The sulphonamidate nitrogen, being part of an anionic group, could also exhibit nucleophilic character, although its reactivity would be influenced by steric hindrance and the delocalization of the negative charge over the sulfonyl group. The relative nucleophilicity of the amino group versus the sulphonamidate nitrogen would depend on the specific reaction conditions and the nature of the electrophile.
Reactions Involving the Aromatic Ring System
The benzene ring in this compound is substituted with an aminomethyl group and a sulphonamidate group. These substituents would influence the electron density of the aromatic ring and direct the position of any potential electrophilic aromatic substitution reactions. However, specific studies on such reactions for this particular compound are not documented. Nucleophilic aromatic substitution is also a possibility, particularly if there are suitable leaving groups on the aromatic ring, though this is not the case in the parent structure.
Design and Synthesis of Chemically Modified Analogs and Derivatives
There is no available information in the public scientific literature regarding the design and synthesis of chemically modified analogs and derivatives of this compound. Research in this area would logically follow a thorough understanding of the compound's reactivity, which is not yet established.
Functionalization at the alpha-amino and sulfonamidate positions
The presence of two nitrogen nucleophiles—the primary alpha-amino group and the anionic sulfonamidate nitrogen—allows for selective functionalization under controlled reaction conditions.
The primary amino group, being part of a benzylamine (B48309) structure, is a key site for derivatization. Common reactions include N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents such as alkyl halides or alcohols. The use of alcohols as alkylating agents is considered an environmentally benign method. ionike.com Catalytic systems, such as those based on copper or iron, can facilitate this transformation through a "borrowing hydrogen" methodology. ionike.comionike.com This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine, followed by reduction of the resulting imine.
Acylation of the alpha-amino group is another common transformation, typically carried out using acyl chlorides or anhydrides to introduce an amide linkage. libretexts.org For instance, benzoyl chloride is a reagent used for the derivatization of primary and secondary amines into their corresponding amides. acs.orgnih.gov
The sulfonamidate anion is also a potent nucleophile and can undergo reactions such as N-alkylation and N-arylation. The deprotonated nitrogen of a sulfonamide is readily alkylated or arylated. wikipedia.org Copper-catalyzed N-arylation of sulfonamides with aryl halides is a well-established method. tandfonline.com Similarly, visible light-mediated arylation of sulfonamides with boronic acids provides a catalyst-free alternative for forming N-S bonds. rsc.org
| Reaction Type | Reagents and Conditions | Functional Group Targeted | Product Type |
|---|---|---|---|
| N-Alkylation | Benzylic Alcohols, FeCl2/K2CO3 catalyst | alpha-Amino | N-alkylated amine |
| N-Alkylation | Alcohols, Copper catalyst | alpha-Amino | N-alkylated amine |
| N-Acylation | Benzoyl Chloride | alpha-Amino | N-acylated amine (amide) |
| N-Arylation | Aryl boronic acids, Visible light | Sulfonamidate | N-aryl sulfonamide |
| N-Arylation | Aryl bromides, Copper catalyst, Ligand-free | Sulfonamidate | N-aryl sulfonamide |
Modifications of the Toluene (B28343) Moiety
The toluene moiety of this compound can undergo modifications at both the aromatic ring and the methyl group.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene ring. The outcome of such reactions is dictated by the directing effects of the existing substituents: the aminomethyl group (-CH₂NH₂) and the sulfonamidate group (-SO₂N⁻Na⁺). The aminomethyl group is generally considered an activating group and an ortho-, para-director. Conversely, the sulfonamide group is a deactivating group and a meta-director. oneonta.educhemeurope.com When both an activating and a deactivating group are present, the activating group typically governs the position of electrophilic substitution. chemistrysteps.com Therefore, incoming electrophiles are expected to substitute at the positions ortho to the aminomethyl group (positions 2 and 6) and para to the methyl group (position 4 is already substituted).
The methyl group on the toluene ring can also be a site for chemical modification, most notably through oxidation. The oxidation of toluene derivatives can lead to the formation of benzoic acid derivatives. thieme.de Various oxidizing agents can be employed for this transformation, and reaction conditions can be tuned to achieve the desired product. For example, chromyl chloride can oxidize the methyl group to an aldehyde in the Etard reaction. byjus.com More vigorous oxidation conditions can convert the methyl group to a carboxylic acid. thieme.degoogle.com
| Reaction Type | Target Site | Reagents and Conditions | Potential Product | Directing Influence |
|---|---|---|---|---|
| Nitration | Aromatic Ring | HNO3, H2SO4 | Nitro-substituted derivative | Ortho to aminomethyl group |
| Halogenation | Aromatic Ring | Br2, FeBr3 | Bromo-substituted derivative | Ortho to aminomethyl group |
| Friedel-Crafts Acylation | Aromatic Ring | RCOCl, AlCl3 | Acyl-substituted derivative | Ortho to aminomethyl group |
| Oxidation | Methyl Group | Chromyl chloride (Etard reaction) | Aldehyde derivative | N/A |
| Oxidation | Methyl Group | KMnO4 or other strong oxidants | Carboxylic acid derivative | N/A |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are central to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and their corresponding energy levels.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy.
For Sodium alpha-aminotoluene-4-sulphonamidate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. From this optimized geometry, a wealth of ground state properties can be derived, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions. Furthermore, DFT can compute thermodynamic properties such as binding energies, enthalpies, and Gibbs free energies, which indicate the thermodynamic stability of the compound.
Table 1: Hypothetical Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| Total Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
Note: The data in this table is illustrative of the types of results obtained from DFT calculations and is not based on actual published research for this compound.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and therefore more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Formula | Predicted Value |
|---|---|---|
| HOMO Energy (eV) | EHOMO | Data not available |
| LUMO Energy (eV) | ELUMO | Data not available |
| HOMO-LUMO Gap (eV) | ELUMO - EHOMO | Data not available |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |
Note: This table illustrates the parameters that would be derived from a HOMO-LUMO analysis. The values are hypothetical due to the absence of specific research on this compound.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, such as the aminotoluene group in this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.
To perform a conformational analysis, the potential energy surface (PES) of the molecule is systematically scanned by rotating specific dihedral angles. For each rotational step, the energy is calculated, allowing for the mapping of the PES. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states that connect them. Identifying the global minimum energy conformer is crucial as it represents the most populated structure at equilibrium. This information is vital for understanding how the molecule's shape influences its interactions with its environment.
While quantum chemical calculations are often performed in the gas phase for simplicity, the behavior of a molecule in solution can be significantly different. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase.
In an MD simulation of this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules, such as water. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. This allows for the study of how the molecule's conformation changes in solution, its interactions with the solvent (e.g., hydrogen bonding), and the arrangement of the sodium counter-ion. MD simulations provide a dynamic picture of the molecule's behavior that is often more representative of its state in biological or chemical systems.
Prediction of Spectroscopic Parameters
Computational methods can also predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying the compound. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be highly beneficial.
Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. Theoretical calculations of nuclear magnetic shielding tensors can be used to predict NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the chemical environment of each nucleus. Finally, by calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated, where the peaks correspond to specific vibrational modes, such as stretching and bending of bonds.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (nm) | Data not available |
| ¹H NMR | Chemical Shift (ppm) | Data not available |
| ¹³C NMR | Chemical Shift (ppm) | Data not available |
Note: This table is a template for the types of spectroscopic data that can be computationally predicted. The lack of specific studies on this compound means no actual data is available.
Advanced Analytical Methodologies for Characterization
Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis
Chromatographic techniques are fundamental in the pharmaceutical industry for the separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely employed method for the analysis of non-volatile and thermally labile compounds like Mafenide.
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the purity assessment of Mafenide. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any related substances.
Several RP-HPLC methods have been developed for the determination of Mafenide in pharmaceutical dosage forms. ijbpr.comresearchgate.net A typical method utilizes a C18 or a Phenyl stationary phase. ijbpr.comresearchgate.net The mobile phase composition is a critical factor influencing the retention and resolution of Mafenide. A common approach involves a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. researchgate.nettandfonline.com
For instance, one validated method employs a mobile phase consisting of 0.1% v/v Trifluoroacetic acid in water and methanol in a 10:90 ratio, with a flow rate of 1.0 ml/minute and UV detection at 245 nm. researchgate.net Another method utilizes a mobile phase of 10 mM potassium dihydrogen phosphate (B84403) and methanol in an 85:15 v/v ratio, with a flow rate of 0.8 mL/min and detection at 222 nm. researchgate.net The selection of the detection wavelength is based on the UV absorbance maximum of Mafenide.
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.net Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For example, one developed method demonstrated linearity over a concentration range of 5 ppm to 25 ppm with a regression coefficient (R²) of 0.9995. researchgate.net The LOD and LOQ for this method were found to be 19 ng/mL and 58 ng/mL, respectively. researchgate.net
While HPLC is a powerful tool for purity assessment, the analysis of isomers of Mafenide can present a challenge. Positional isomers, if present as impurities from the synthesis process, may have very similar physicochemical properties, making their separation difficult. The development of HPLC methods for isomer analysis often requires the screening of different stationary phases, mobile phase compositions, and temperatures to achieve the desired resolution. In some cases, specialized chiral stationary phases may be necessary if enantiomeric impurities are a concern.
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Eclipse XDB-Phenyl (250 x 4.6 mm, 5 µm) researchgate.net | InertSustain C8 (4.6 x 250 mm, 5 µm) researchgate.net |
| Mobile Phase | 0.1% v/v Trifluoroacetic acid in water: Methanol (10:90) researchgate.net | 10 mM KH2PO4: Methanol (85:15 V/V) researchgate.net |
| Flow Rate | 1.0 ml/minute researchgate.net | 0.8 ml/minute researchgate.net |
| Detection Wavelength | 245 nm researchgate.net | 222 nm researchgate.net |
| Retention Time | 3.3 minutes researchgate.net | Not specified |
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Mafenide, being a salt, is non-volatile and therefore not directly amenable to GC analysis. However, GC can be employed for the analysis of Mafenide following a derivatization step to convert it into a volatile derivative.
Derivatization reactions, such as silylation or acylation, can be used to mask the polar functional groups (amine and sulfonamide) of Mafenide, thereby increasing its volatility. For instance, the primary amine group can be derivatized to form a less polar and more volatile derivative. The choice of derivatizing agent is crucial and depends on the functional groups present in the molecule.
While there are no specific GC methods reported in the literature for Mafenide, the general principles of derivatization for compounds containing primary amines and sulfonamide groups can be applied. For example, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize primary amines.
The developed GC method would require careful optimization of parameters such as the derivatization reaction conditions (temperature, time, and reagent concentration), GC column type (e.g., a non-polar or medium-polarity column), temperature program, and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS). The use of GC-MS would provide the added advantage of structural confirmation of the derivatives. The applicability of GC would primarily be for the quantification of volatile impurities or for specific applications where derivatization is feasible and advantageous.
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. Given that Mafenide is a charged molecule (a salt of a primary amine and a sulfonamide), CE represents a potentially powerful tool for its analysis.
Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates ions based on their electrophoretic mobility. Mafenide, possessing a primary amine group, will be protonated and positively charged in an acidic buffer. This positive charge will allow it to migrate towards the cathode at a rate dependent on its charge and hydrodynamic radius. CZE could be particularly useful for the separation of Mafenide from its degradation products or from other charged impurities that have different charge-to-size ratios.
The development of a CE method for Mafenide would involve the optimization of several parameters, including the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. The choice of BGE is critical as it influences the charge of the analyte and the electroosmotic flow (EOF). For instance, a low pH buffer would ensure the full protonation of the primary amine group of Mafenide.
While specific CE methods for Mafenide are not extensively documented, the successful application of CE for the analysis of other sulfonamides suggests its potential for Mafenide. ijbpr.com CE methods have been reviewed for the analysis of various sulfonamides, highlighting the versatility of the technique in pharmaceutical and food analysis. ijbpr.com
Development of Novel Detection Systems for Trace Analysis
The detection of trace levels of Mafenide or its impurities is crucial for various applications, including cleaning validation in manufacturing facilities and pharmacokinetic studies. While UV detection is commonly used in HPLC, more sensitive and selective detection systems are continually being developed.
Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), offer significantly higher sensitivity and selectivity compared to UV detection. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the identification and quantification of analytes at very low concentrations. For Mafenide, an LC-MS method would be invaluable for impurity profiling and for the analysis of the drug in complex biological matrices.
Furthermore, novel detection methods are emerging that could potentially be applied to the trace analysis of Mafenide. These include advanced detectors such as charged aerosol detectors (CAD) and electrochemical detectors. CAD is a universal detector that can detect any non-volatile analyte, and its response is independent of the chemical properties of the analyte. Electrochemical detectors, on the other hand, are highly sensitive and selective for electroactive compounds. Given the presence of the aromatic ring and the primary amine group, Mafenide may exhibit electrochemical activity, making it a candidate for analysis by this technique.
The development of biosensors also represents a promising avenue for the trace analysis of sulfonamides. While not specific to Mafenide, research into biosensors for the detection of the sulfonamide class of antibiotics could pave the way for the development of highly sensitive and specific analytical tools for Mafenide in the future.
Emerging Chemical Applications Excluding Prohibited Categories
Potential Role in Coordination Chemistry as a Ligand (e.g., for metal complexes)
The molecular structure of Sodium alpha-aminotoluene-4-sulphonamidate contains both a primary amine (-NH2) and a sulfonamide (-SO2NH-) group, both of which possess lone pairs of electrons capable of coordinating with metal ions. This makes the compound a potential candidate as a ligand in coordination chemistry. The nitrogen atom of the amino group and the nitrogen and/or oxygen atoms of the sulfonamide group can act as donor sites, allowing the molecule to bind to a central metal atom to form a metal complex.
The ability of sulfonamides to act as ligands is well-documented, with the acidity of the sulfonamide proton and the presence of donor atoms (nitrogen, sulfur, oxygen) facilitating the formation of stable complexes with a variety of transition metals. researchgate.net These complexes can exhibit diverse coordination modes, acting as monodentate, bidentate, or bridging ligands, leading to the formation of monomeric, dimeric, or polymeric structures. researchgate.net The aromatic ring in this compound could also influence the electronic properties and stability of the resulting metal complexes.
Table 1: Potential Coordination Sites and Modes
| Functional Group | Potential Donor Atoms | Possible Coordination Modes |
| Primary Amine (-CH2NH2) | Nitrogen | Monodentate |
| Sulfonamide (-SO2NH-) | Nitrogen, Oxygen | Monodentate, Bidentate (chelating), Bridging |
Exploration as a Monomer or Component in Advanced Polymer Synthesis
The presence of a reactive primary amine group suggests that this compound could serve as a monomer or a comonomer in the synthesis of advanced polymers. This amino group can participate in various polymerization reactions, such as polycondensation reactions with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides or polyureas, respectively.
The incorporation of the sulfonamide moiety and the aromatic ring into the polymer backbone could impart specific properties to the resulting material, such as enhanced thermal stability, altered solubility, and the potential for metal coordination within the polymer matrix. The sodium salt form of the compound also introduces ionic character, which could be exploited in the design of ion-exchange resins or polyelectrolytes.
Application in the Development of Novel Catalytic Systems
The potential for this compound to form metal complexes, as discussed in section 7.1, is the foundation for its possible application in catalysis. Metal complexes are widely used as catalysts in a vast array of organic transformations. By coordinating this ligand to a catalytically active metal center (e.g., palladium, rhodium, copper), it may be possible to develop novel catalytic systems.
The ligand can influence the catalytic activity and selectivity of the metal center by modifying its electronic and steric environment. The specific structure of this compound could offer unique steric hindrance or electronic effects that could be beneficial for certain catalytic reactions. Furthermore, if chiral versions of this compound were synthesized, they could be explored as ligands in asymmetric catalysis.
Utility as an Intermediate in the Synthesis of Non-Prohibited Fine Chemicals or Materials
This compound possesses multiple reactive sites that can be chemically modified, making it a potentially useful intermediate in the synthesis of more complex molecules. The primary amine can be readily transformed into a wide range of other functional groups through reactions such as alkylation, acylation, and diazotization. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents.
These transformations could lead to the synthesis of a variety of non-prohibited fine chemicals or advanced materials. For example, derivatization of the amino group could lead to new pharmaceutical intermediates or building blocks for agrochemicals. The general synthetic routes to sulfonamides often involve the reaction of a sulfonyl chloride with an amine, a versatile and widely applicable method in organic synthesis. nih.govorganic-chemistry.org
Table 2: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H9N2NaO2S | lookchem.com |
| Molecular Weight | 208.21 g/mol | |
| CAS Number | 60758-21-6 | lookchem.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Sodium alpha-aminotoluene-4-sulphonamidate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonation of toluene derivatives followed by amination. For example, sulfonation of 4-nitrotoluene with chlorosulfonic acid yields intermediates, which are then reduced to the amine (e.g., using catalytic hydrogenation or sodium sulfide). Reaction optimization involves adjusting temperature (80–120°C), stoichiometry of sulfonating agents, and catalyst selection (e.g., Pt/C for hydrogenation). Kinetic studies via HPLC or TLC monitoring are critical to identify optimal reaction times and minimize byproducts .
| Reaction Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate sulfonation but risk decomposition |
| Catalyst Concentration | 1–5% (w/w) | Excess catalyst may increase side reactions |
| Reaction Time | 4–12 hours | Prolonged time improves conversion but may degrade product |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm aromatic proton environments (δ 6.8–7.5 ppm for sulfonamide-linked protons) and amine group integration.
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted toluene derivatives).
- FT-IR : Identify sulfonamide S=O stretching (1350–1150 cm⁻¹) and NH bending (1650–1550 cm⁻¹).
Cross-validate results with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies often arise from hydration state variations or pH-dependent degradation. Conduct controlled studies:
-
Solubility : Measure in buffered solutions (pH 2–12) using UV-Vis spectrophotometry. For example, solubility peaks near pH 7 due to zwitterionic stabilization.
-
Stability : Perform accelerated aging tests (40–60°C, 75% humidity) with periodic HPLC analysis. Degradation pathways may include hydrolysis of the sulfonamide bond or oxidation of the amine group. Use Arrhenius plots to predict shelf-life under standard conditions .
Condition Observed Degradation Products Mechanism Acidic (pH < 3) Toluene-4-sulfonic acid Sulfonamide hydrolysis Alkaline (pH > 10) 4-Aminotoluene derivatives Oxidative deamination
Q. How can researchers design experiments to probe the biological activity of this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate potential bioactivity:
- Enzyme Inhibition : Screen against sulfotransferases or aminotransferases using fluorogenic substrates (e.g., 4-methylumbelliferone sulfate).
- Cellular Toxicity : Use MTT assays in human cell lines (e.g., HepG2) to determine IC₅₀ values.
Structure-activity relationships (SAR) can be explored by synthesizing analogs (e.g., halogenated derivatives) and comparing efficacy. Computational docking (e.g., AutoDock Vina) may predict binding affinity to target proteins .
Data Contradiction and Validation
Q. How should conflicting reports about the compound’s catalytic activity in organic reactions be addressed?
- Methodological Answer : Replicate studies under standardized conditions (solvent, temperature, substrate ratio) and validate using kinetic isotope effects (KIE) or isotopic labeling. For example, if the compound is reported as a catalyst in Suzuki-Miyaura coupling, compare turnover numbers (TON) across studies and assess whether trace metals (e.g., Pd) from synthesis contribute to activity .
Q. What methodologies confirm environmental persistence or biodegradation pathways of this compound?
- Methodological Answer : Use OECD 301F (manometric respirometry) to assess aerobic biodegradation in activated sludge. LC-MS/MS can track metabolite formation (e.g., sulfonic acids or aminotoluene fragments). For photodegradation, expose aqueous solutions to UV light (254 nm) and quantify degradation products via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
